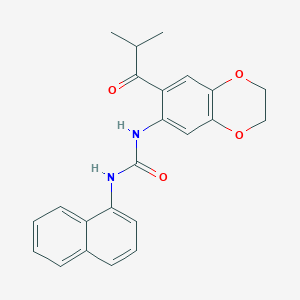![molecular formula C19H23N3O2 B4745083 N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4745083.png)
N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Übersicht
Beschreibung
N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as NU7026, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NU7026 is a selective inhibitor of the DNA-dependent protein kinase (DNA-PK), which is an enzyme involved in the repair of double-strand DNA breaks.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in cancer treatment. DNA-PK is overexpressed in many cancer cells, and its inhibition can sensitize cancer cells to radiation therapy and chemotherapy. This compound has been shown to enhance the cytotoxic effects of radiation therapy and chemotherapy in cancer cells, making it a promising candidate for combination therapy. This compound has also been studied for its potential use in gene editing and gene therapy, as DNA-PK is involved in the repair of DNA damage caused by gene editing tools such as CRISPR-Cas9.
Wirkmechanismus
N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a selective inhibitor of DNA-PK, which is a serine/threonine kinase that plays a critical role in the repair of double-strand DNA breaks. DNA-PK is activated by DNA damage and forms a complex with Ku70/Ku80, which binds to the broken DNA ends and recruits DNA-PK to the site of damage. DNA-PK then phosphorylates downstream targets involved in DNA repair. This compound selectively inhibits the kinase activity of DNA-PK, preventing the repair of double-strand DNA breaks and sensitizing cancer cells to radiation therapy and chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to enhance the cytotoxic effects of radiation therapy and chemotherapy in cancer cells, making it a promising candidate for combination therapy. This compound has also been shown to inhibit the repair of DNA damage caused by gene editing tools such as CRISPR-Cas9, making it a potential tool for gene editing and gene therapy. However, this compound has also been shown to have off-target effects on other kinases, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a valuable compound for scientific research due to its high purity and high yield synthesis method. This compound has been extensively studied for its potential therapeutic applications in cancer treatment and gene editing. However, this compound has also been shown to have off-target effects on other kinases, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One direction is to further investigate its potential therapeutic applications in cancer treatment, particularly in combination with radiation therapy and chemotherapy. Another direction is to study its potential use in gene editing and gene therapy, particularly in the repair of DNA damage caused by gene editing tools such as CRISPR-Cas9. Additionally, further research is needed to understand the off-target effects of this compound on other kinases and to develop more selective inhibitors of DNA-PK.
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-4-2-3-5-18(15)21-19(23)20-17-8-6-16(7-9-17)14-22-10-12-24-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFNBPSKNFURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4745004.png)
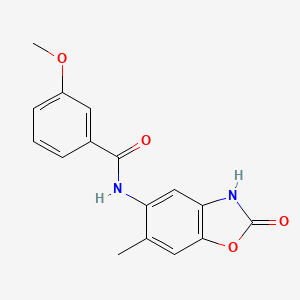
![methyl 4-ethyl-5-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4745012.png)
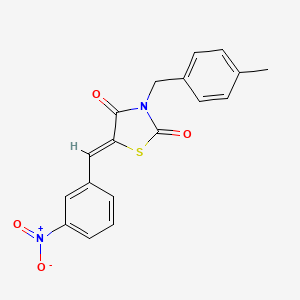
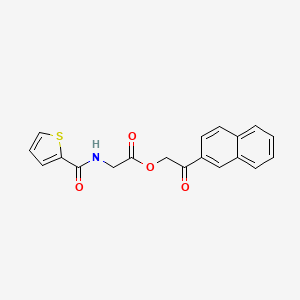
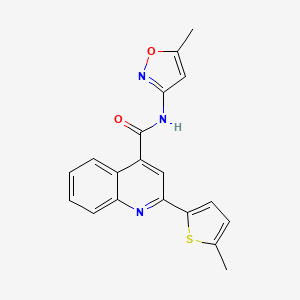
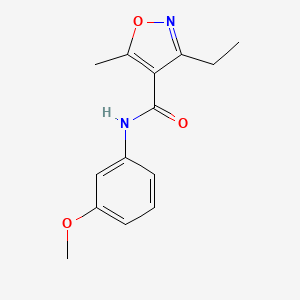
![N-({5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B4745044.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4745049.png)
![N-{4-[5-(1-naphthoylamino)-1,3-benzoxazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4745063.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4745066.png)
![N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}benzamide](/img/structure/B4745068.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B4745070.png)
